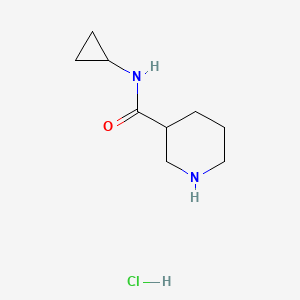

N-cyclopropylpiperidine-3-carboxamide hydrochloride

Description

N-Cyclopropylpiperidine-3-carboxamide hydrochloride (CAS: 1221724-04-4) is a piperidine-derived compound with a cyclopropyl substituent and a carboxamide group. Its molecular formula is C₉H₁₇ClN₂O, with a molecular weight of 204.70 g/mol . The compound is classified as a hydrochloride salt, commonly used in pharmaceutical and chemical research.

Properties

IUPAC Name |

N-cyclopropylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(11-8-3-4-8)7-2-1-5-10-6-7;/h7-8,10H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYLROBHTJCDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpiperidine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with piperidine-3-carboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropylpiperidine-3-carboxamide hydrochloride has been identified as a significant compound in the development of drugs targeting various receptors, particularly those involved in neurological and psychiatric disorders. Its structure allows for modifications that enhance its pharmacological properties, making it a valuable candidate in drug discovery.

Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Positive allosteric modulators are compounds that enhance the activity of receptors without directly activating them. This property is crucial for developing treatments for conditions such as schizophrenia and anxiety disorders, where modulation of glutamate signaling may provide therapeutic benefits .

Pain Management

The compound has shown potential in pain management therapies. It has been linked to cannabinoid receptor activity, suggesting its utility in controlling pain through modulation of the endocannabinoid system. This mechanism could lead to new analgesic drugs that offer alternatives to traditional opioid medications, potentially reducing the risk of addiction associated with opioid use .

Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of prolylcarboxypeptidase (PrCP), an enzyme involved in various physiological processes including blood pressure regulation and metabolism. Inhibitors of PrCP can have implications in treating hypertension and metabolic disorders .

Case Study: mGluR5 Modulation

A study conducted on a series of phenoxymethyl-dihydrothiazolopyridone derivatives demonstrated that compounds structurally related to this compound could effectively modulate mGluR5 activity in vitro and in vivo. The compound showed efficacy in reversing amphetamine-induced hyperlocomotion in rodent models, indicating its potential as an antipsychotic agent .

Case Study: Pain Management Trials

In preclinical trials, this compound was evaluated for its analgesic properties. Results indicated significant pain relief comparable to standard pain medications, with a favorable side effect profile, suggesting its viability as a new pain management option .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Receptor Modulation | Positive allosteric modulation of mGluR5 | Treatment for schizophrenia and anxiety |

| Pain Management | Analgesic properties through cannabinoid receptor interaction | Alternative to opioids |

| Enzyme Inhibition | Inhibition of prolylcarboxypeptidase (PrCP) | Potential treatment for hypertension and obesity |

Mechanism of Action

The mechanism of action of N-cyclopropylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclopropylpiperidine-3-carboxamide hydrochloride with two analogs: N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride and N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride.

Key Observations :

Functional Group Analysis

- Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity or binding affinity in biological systems compared to bulkier 2-methylpropyl or flexible dimethylamino propyl groups .

- Carboxamide Position : The target compound’s carboxamide is at position 3 of the piperidine ring, whereas the dihydrochloride analog has it at position 3. This positional difference could alter stereoelectronic properties and intermolecular interactions.

Commercial and Research Relevance

- Acridine-carboxamide analogs : Highlighted as "potent drug candidates" with multifunctional activity , suggesting that carboxamide hydrochlorides are promising scaffolds for medicinal chemistry.

Biological Activity

N-cyclopropylpiperidine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its activity against various biological targets.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of piperidine derivatives with cyclopropyl groups. The structural modifications of the piperidine ring and the carboxamide moiety are crucial for enhancing biological activity. Structure-activity relationship (SAR) studies indicate that specific substituents on the piperidine ring can significantly influence the compound's potency.

Key Findings from SAR Studies

- Compounds with electron-withdrawing groups at the para position of the aromatic ring exhibited increased inhibitory activity against target enzymes.

- The introduction of a cyclopropyl group was found to enhance binding affinity and selectivity for certain receptors, including those involved in pain modulation and neuropharmacology.

In Vitro Enzymatic Assays

The biological evaluation of this compound has demonstrated promising results in various in vitro assays:

- Cathepsin K Inhibition : The compound showed significant inhibitory activity against cathepsin K, an enzyme implicated in bone resorption and osteoporosis. Inhibitory concentrations (IC50) were reported in the submicromolar range, indicating a strong potential for therapeutic applications in bone-related diseases .

- HIV-1 Protease Inhibition : In studies assessing antiviral activity, derivatives containing the piperidine scaffold exhibited potent inhibition of HIV-1 protease, with IC50 values as low as 3.61 nM. This suggests that modifications to the piperidine structure can yield effective antiviral agents .

Case Study 1: Cathepsin K Inhibition

A recent study evaluated a series of piperidine derivatives for their ability to inhibit cathepsin K. Among these, this compound demonstrated superior activity compared to other derivatives, with an IC50 value indicating effective inhibition comparable to established inhibitors like MIV-711 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| H-9 | 20.46 | Cathepsin K |

| MIV-711 | 21.73 | Cathepsin K |

Case Study 2: Antiviral Activity Against HIV

In another investigation, several piperidine derivatives were screened for their antiviral properties against HIV-1. The compound exhibited a remarkable ability to inhibit both wild-type and drug-resistant strains of HIV-1 protease, showcasing its potential as a lead compound for further development in antiviral therapies .

| Compound | IC50 (nM) | HIV Strain |

|---|---|---|

| 22a | 3.61 | Wild-type |

| 22a | 12.5 | DRV-resistant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-cyclopropylpiperidine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with cyclopropylamine under peptide coupling conditions (e.g., EDCI/HOBt). Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature to improve yield . Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether, followed by recrystallization from ethanol/water mixtures . Purity validation via HPLC (≥98%) is critical, using C18 columns with mobile phases like acetonitrile/0.1% TFA .

Q. How should researchers characterize the structural and physicochemical properties of N-cyclopropylpiperidine-3-carboxamide hydrochloride?

- Methodological Answer : Employ a combination of:

- Spectroscopy : H/C NMR to confirm cyclopropyl and piperidine moieties (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion verification ([M+H] expected m/z calculated from empirical formula).

- Thermal Analysis : TGA/DSC to assess salt stability (decomposition temperature >200°C indicates suitability for long-term storage) .

- X-ray Crystallography : For absolute configuration confirmation, though this requires high-purity crystals .

Q. What analytical techniques are recommended for assessing purity and stability in aqueous buffers?

- Methodological Answer :

- HPLC : Use reverse-phase columns with UV detection (λ = 210–254 nm). Monitor degradation products under accelerated stability conditions (e.g., pH 7.4 PBS at 37°C for 48 hours) .

- Karl Fischer Titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture .

Advanced Research Questions

Q. How can researchers design in vitro studies to evaluate the biological activity of N-cyclopropylpiperidine-3-carboxamide hydrochloride, particularly in receptor-binding assays?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for piperidine carboxamides (e.g., sigma-1 or opioid receptors). Use radioligand displacement assays (e.g., H-DTG for sigma-1) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., haloperidol for sigma-1) and negative controls (DMSO vehicle) .

- Data Normalization : Express binding as % inhibition relative to controls. Calculate IC using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine carboxamide analogs?

- Methodological Answer :

- Meta-Analysis : Compare published IC values across analogs (e.g., N-cyclopropyl vs. N-isopropyl substitutions) to identify steric/electronic trends .

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding poses in receptor active sites. Validate with MD simulations (NAMD) to check stability .

- Experimental Validation : Synthesize disputed analogs and retest under standardized conditions to eliminate batch variability .

Q. How can researchers optimize pharmacokinetic (PK) profiling for N-cyclopropylpiperidine-3-carboxamide hydrochloride in preclinical models?

- Methodological Answer :

- ADME Assays :

- Solubility : Shake-flask method in PBS (pH 6.5 and 7.4) .

- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

- In Vivo PK : Administer IV/PO doses in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours. Use non-compartmental analysis (WinNonlin) for AUC, , and bioavailability .

Q. What are best practices for handling discrepancies in biological replicate data across assays?

- Methodological Answer :

- Root-Cause Analysis : Check reagent lot variability (e.g., ATP concentration in kinase assays) and instrument calibration .

- Statistical Harmonization : Apply Grubbs’ test to remove outliers. Use ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-experiment variability .

- Blinded Replication : Repeat assays in independent labs with shared protocols to confirm reproducibility .

Methodological Standards & Reporting

Q. How should researchers report analytical and biological data to ensure reproducibility?

- Methodological Answer : Follow guidelines from Medicinal Chemistry Research:

- Compound Characterization : Report full spectroscopic data (NMR, MS), HPLC purity, and batch-specific details (e.g., salt content) .

- Assay Conditions : Specify buffer pH, temperature, and controls. For bioassays, include values, statistical tests, and software used .

- Negative Results : Publish non-active derivatives to prevent redundant work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.